molecular formula C14H21AsO3 B12590163 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- CAS No. 650600-78-5

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-

Cat. No.: B12590163
CAS No.: 650600-78-5
M. Wt: 312.24 g/mol
InChI Key: OKYDPAFFPUMPDB-UHFFFAOYSA-N
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Description

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-: is an organoarsenic compound characterized by its unique structure, which includes a dioxarsolane ring substituted with a 2,6-dimethylphenoxy group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable arsenic precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxarsolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced arsenic species.

    Substitution: The phenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base to facilitate nucleophilic attack.

Major Products:

    Oxidation: Formation of arsenic oxides.

    Reduction: Formation of reduced arsenic species.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-(2,6-Dimethylphenoxy)-1-propanamine
  • 2-(2,6-Dimethylphenoxy)oxane
  • N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]-2,2,2-trifluoroacetamide

Comparison: 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl- is unique due to its dioxarsolane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

650600-78-5

Molecular Formula

C14H21AsO3

Molecular Weight

312.24 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-4,4,5,5-tetramethyl-1,3,2-dioxarsolane

InChI

InChI=1S/C14H21AsO3/c1-10-8-7-9-11(2)12(10)16-15-17-13(3,4)14(5,6)18-15/h7-9H,1-6H3

InChI Key

OKYDPAFFPUMPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)O[As]2OC(C(O2)(C)C)(C)C

Origin of Product

United States

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